

# In-Depth Technical Guide: Molecular Structure of 4-(2-Fluorophenoxymethyl)benzonitrile

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## Compound of Interest

Compound Name: 4-(2-Fluorophenoxymethyl)benzonitrile

Cat. No.: B1291947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **4-(2-Fluorophenoxymethyl)benzonitrile**, a molecule of interest in medicinal chemistry and materials science.

## Molecular Identity and Structure

Chemical Name: **4-(2-Fluorophenoxymethyl)benzonitrile** CAS Number: 1016780-76-9

Molecular Formula: C<sub>14</sub>H<sub>10</sub>FNO Molecular Weight: 227.23 g/mol

The molecular structure consists of a benzonitrile moiety linked to a 2-fluorophenoxy group through a methylene ether bridge. The presence of the fluorine atom and the nitrile group, both being electron-withdrawing, significantly influences the electronic properties and reactivity of the molecule.

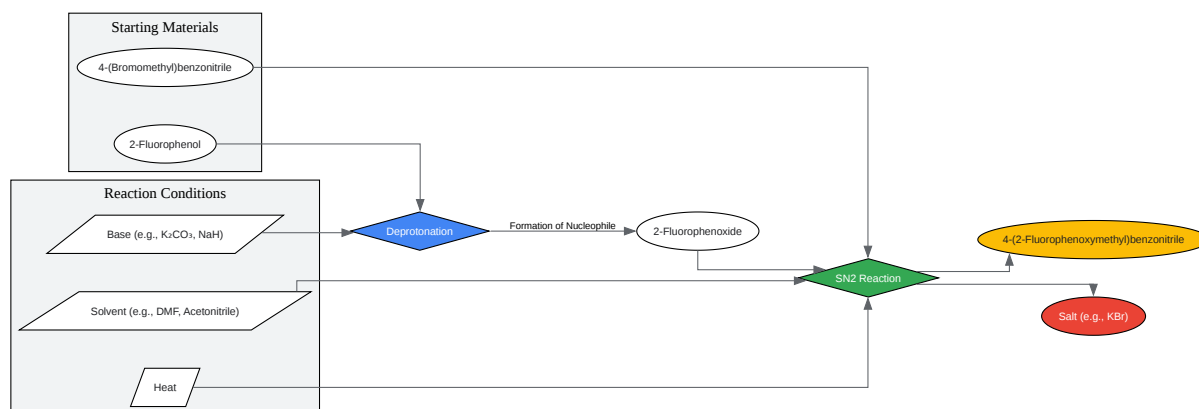
Table 1: Key Structural and Physicochemical Data

Parameter	Value	Source
IUPAC Name	4-((2-Fluorophenoxy)methyl)benzonitrile	-
CAS Number	1016780-76-9	Commercial Supplier
Molecular Formula	C <sub>14</sub> H <sub>10</sub> FNO	Calculated
Molecular Weight	227.23 g/mol	Calculated
Predicted Boiling Point	~350-400 °C	Estimation based on related structures
Predicted Melting Point	~70-90 °C	Estimation based on related structures
Predicted Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	General chemical principles

## Synthesis

A plausible and commonly employed method for the synthesis of **4-(2-Fluorophenoxy)methyl)benzonitrile** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Logical Workflow for Williamson Ether Synthesis



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Caption: Williamson ether synthesis workflow for **4-(2-Fluorophenoxymethyl)benzonitrile**.

## Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Williamson ether synthesis and may require optimization.

Materials:

- 2-Fluorophenol
- 4-(Bromomethyl)benzonitrile

- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

Procedure:

- To a stirred solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-fluorophenoxide salt.
- Add a solution of 4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure **4-(2-Fluorophenoxymethyl)benzonitrile**.

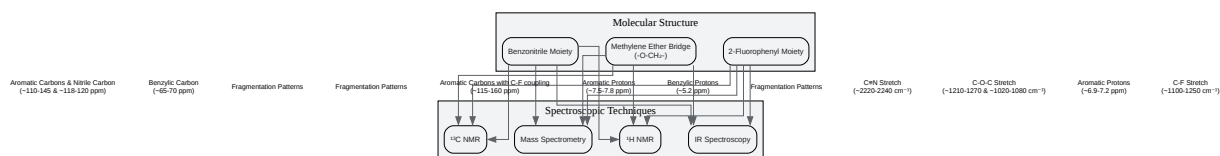
## Spectroscopic Characterization (Predicted)

While experimental spectra for **4-(2-Fluorophenoxymethyl)benzonitrile** are not readily available in the public domain, the expected spectral features can be predicted based on the analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts ( $\delta$ ) / Wavenumbers ( $\text{cm}^{-1}$ ) / $m/z$
$^1\text{H}$ NMR	Benzylic protons ( $-\text{CH}_2-$ ): $\sim 5.2$ ppm (singlet) Benzonitrile protons: $\sim 7.5$ - $7.8$ ppm (multiplet) 2-Fluorophenyl protons: $\sim 6.9$ - $7.2$ ppm (multiplet)
$^{13}\text{C}$ NMR	Benzylic carbon ( $-\text{CH}_2-$ ): $\sim 65$ - $70$ ppm Nitrile carbon ( $-\text{CN}$ ): $\sim 118$ - $120$ ppm Benzonitrile carbons: $\sim 110$ - $145$ ppm 2-Fluorophenyl carbons: $\sim 115$ - $160$ ppm (with C-F coupling)
$^{19}\text{F}$ NMR	A single resonance is expected in the typical range for an aryl fluoride.
IR Spectroscopy	$\text{C}\equiv\text{N}$ stretch: $\sim 2220$ - $2240$ $\text{cm}^{-1}$ (strong) C-O-C stretch (aryl ether): $\sim 1210$ - $1270$ $\text{cm}^{-1}$ (strong, asymmetric) and $\sim 1020$ - $1080$ $\text{cm}^{-1}$ (symmetric) C-F stretch: $\sim 1100$ - $1250$ $\text{cm}^{-1}$ Aromatic C-H stretch: $\sim 3030$ - $3100$ $\text{cm}^{-1}$
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ ): $m/z = 227.07$ Key Fragments: Fragments corresponding to the loss of the 2-fluorophenoxy group ( $m/z = 116$ ) and the formation of the 4-cyanobenzyl cation ( $m/z = 116$ ) and the 2-fluorophenoxy radical ( $m/z = 111$ ) are expected.

### Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Correlation of molecular fragments with expected spectroscopic signals.

## Conclusion

This technical guide provides a foundational understanding of the molecular structure of **4-(2-Fluorophenoxymethyl)benzonitrile**. While experimental data is limited, the proposed synthetic route and predicted spectroscopic characteristics offer a solid starting point for researchers and scientists. Further experimental validation is necessary to confirm these properties and to fully explore the potential applications of this compound in drug discovery and materials science.

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